molecular formula C17H19N3O2 B2885278 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1904027-51-5

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2885278
CAS No.: 1904027-51-5
M. Wt: 297.358
InChI Key: IJQLKNUVORINQX-UHFFFAOYSA-N
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Description

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound that features a cyclopropyl group, a 1,2,4-oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Uniqueness

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the cyclopropyl group and the specific arrangement of the 1,2,4-oxadiazole and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclopropyl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-18-16(22-19-11)15-10-20(17(21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLKNUVORINQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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